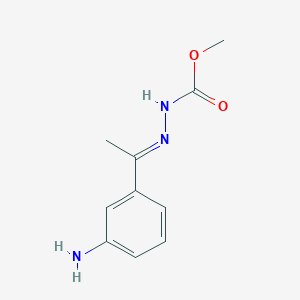

(E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate

Description

Properties

IUPAC Name |

methyl N-[(E)-1-(3-aminophenyl)ethylideneamino]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-7(12-13-10(14)15-2)8-4-3-5-9(11)6-8/h3-6H,11H2,1-2H3,(H,13,14)/b12-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGHHRIFYVTRME-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)OC)C1=CC(=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)OC)/C1=CC(=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate typically involves the condensation of methyl hydrazinecarboxylate with 3-aminobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazinecarboxylate group to other functional groups.

Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of (E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate. The compound exhibits significant binding affinity to various cancer-related targets:

- DNA Binding Studies : The compound demonstrated strong interactions with DNA, showing hyperchromism and bathochromic shifts in electronic absorption spectroscopy, indicating potential for use in cancer therapies .

-

Molecular Docking Studies :

- It showed promising binding energies with key proteins involved in cancer progression, such as β-catenin and epidermal growth factor receptor (EGFR), with binding energies of -5.9 kcal/mol and -5.7 kcal/mol respectively .

- The interaction with DNA was characterized by a binding energy of -6.71 kcal/mol, suggesting its potential as an anticancer agent through DNA targeting mechanisms .

Drug-Likeness and Pharmacokinetics

The compound has been evaluated for drug-likeness using various cheminformatics filters, including:

- Lipinski's Rule of Five : The compound meets the criteria indicating good oral bioavailability.

- Ghose and Veber Filters : It passed these filters, suggesting favorable pharmacokinetic properties .

A detailed analysis of its pharmacokinetic features shows that it possesses suitable characteristics for further development as a lead molecule in drug design.

Synthesis and Characterization

The synthesis of this compound involves traditional methods followed by characterization through various spectroscopic techniques:

- NMR Spectroscopy : Used to confirm the structure and purity.

- X-ray Diffraction : Employed for solid-state analysis to understand the molecular arrangement .

Table 1: Synthesis Overview

| Step | Methodology | Key Findings |

|---|---|---|

| 1 | Traditional synthesis | Formation of hydrazinecarboxylate |

| 2 | Spectroscopic analysis | Confirmation of structural integrity |

| 3 | Molecular docking | Identification of binding sites on target proteins |

Study on Anticancer Properties

In a recent study, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects noted at lower concentrations compared to standard chemotherapeutic agents. This positions the compound as a potential candidate for further investigation in clinical settings.

Binding Affinity Analysis

A comprehensive molecular docking study assessed the binding affinity of the compound to several cancer-related proteins. The results demonstrated that the compound could effectively inhibit key signaling pathways involved in tumor growth and metastasis.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Anticancer Activity

Table 2: Pharmacokinetic Properties

| Compound Class | LogP | AMES Toxicity | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 2.3 | Negative | 0.12 |

| Thiadiazole Derivatives | 3.5 | Positive | 0.05 |

| Chromone Derivatives | 1.8 | Negative | 0.25 |

Key Research Findings

Structural Flexibility : The target compound’s ethylidene hydrazinecarboxylate group allows reversible demethylation, a feature absent in rigid analogues like thiadiazoles .

Mechanistic Diversity : While the target compound binds DNA, chromone derivatives inhibit inflammatory enzymes, highlighting substituent-driven mechanistic shifts .

SAR Insights: Electron-withdrawing groups (e.g., -CF3) on thiazole/thiadiazole rings enhance antitumor potency, whereas the 3-aminophenyl group in the target compound optimizes DNA intercalation .

Biological Activity

The compound (E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, synthesis methods, and findings related to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a hydrazine moiety, which is often associated with various biological activities including antitumor and antimicrobial effects.

Structural Characteristics

- Functional Groups : The presence of an amino group and a hydrazinecarboxylate framework suggests potential reactivity and interaction with biological targets.

- Stereochemistry : The (E)-configuration indicates the specific geometric arrangement around the double bond, which can influence its biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity . For instance, a study conducted on synthesized derivatives revealed that the compound demonstrated a notable ability to bind to DNA, as evidenced by hyperchromism and bathochromic shifts observed in electronic absorption spectroscopy . These shifts suggest that the compound may intercalate within the DNA structure, potentially disrupting cellular replication processes.

While specific mechanisms for this compound are still under investigation, preliminary data suggest that it may induce apoptosis in cancer cells. This is consistent with findings from related hydrazone derivatives which have shown cytotoxic effects against various cancer cell lines .

Comparative Studies

To better understand its efficacy, comparative studies with similar compounds were conducted. A summary of these findings is presented in Table 1.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydrazine derivative with amino group | Significant anticancer activity; DNA binding |

| Methyl Hydrazine | Simple hydrazine derivative | Limited biological activity |

| Hydrazone Derivatives | Formed from hydrazines and aldehydes | Varied anticancer properties |

Study 1: Synthesis and Anticancer Activity

In a recent synthesis study, this compound was produced via traditional methods involving ethyl hydrazinecarboxylate and appropriate aldehyde precursors. The resulting compound was tested against several cancer cell lines, demonstrating effective cytotoxicity .

Study 2: DNA Interaction Studies

Another study investigated the interaction of this compound with DNA using spectroscopic methods. Results indicated that the compound could effectively bind to DNA, leading to significant alterations in spectral properties indicative of intercalation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate, and how can regioselectivity be controlled?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted acetophenones and hydrazine derivatives. For example, a similar hydrazinecarboxamide derivative was prepared by reacting semicarbazide hydrochloride with substituted acetophenones in an acetic acid-sodium acetate buffer (pH 4–5) under reflux . Regioselectivity is controlled by optimizing reaction conditions (e.g., temperature, solvent polarity) and using catalysts to favor the E-isomer. Monitoring via thin-layer chromatography (TLC) ensures reaction progression .

Q. How can the crystal structure and hydrogen-bonding interactions of this compound be determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s E-configuration and planar geometry are confirmed by analyzing bond lengths (e.g., C=N ~1.28 Å) and dihedral angles between aromatic and hydrazinecarboxylate planes (~3–8°) . Intramolecular hydrogen bonds (e.g., O–H⋯N) stabilize the structure, while intermolecular bonds (N–H⋯O, C–H⋯O) form 2D networks. SHELXTL or SHELXL software is used for refinement .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer : Begin with in silico molecular docking against target receptors (e.g., β-catenin, EGFR) to predict binding affinities (e.g., −5.8 to −6.5 kcal/mol) . Validate with in vitro assays:

- Anticancer : MTT assay on cancer cell lines.

- Antimicrobial : Disk diffusion or microdilution methods.

- Enzyme inhibition : Measure IC₅₀ values for kinases or MAO-B .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Substituent variation : Synthesize analogs with electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) on the 3-aminophenyl ring.

- Scaffold modification : Replace the hydrazinecarboxylate moiety with thiazolidinone or triazole rings .

- Bioisosteric replacement : Substitute the methyl ester with ethyl or benzyl groups to alter lipophilicity .

- Assay design : Compare IC₅₀ values across analogs using dose-response curves and molecular dynamics simulations to assess binding stability .

Q. How should contradictory data on binding affinities or biological activity be resolved?

- Methodological Answer :

- Reproducibility checks : Verify assay conditions (e.g., buffer pH, temperature) and compound purity (≥95% by HPLC).

- Cross-validation : Use orthogonal methods (e.g., SPR for binding kinetics vs. ITC for thermodynamics).

- Crystallographic validation : Resolve co-crystal structures of the compound bound to target proteins to confirm docking predictions .

- Statistical analysis : Apply ANOVA or Tukey’s test to identify outliers in biological replicates .

Q. What strategies mitigate degradation or instability during experimental handling?

- Methodological Answer :

- Storage : Store at −20°C in amber vials to prevent photodegradation.

- Buffering : Use stabilizers (e.g., 1% DMSO in PBS) to maintain solubility and prevent aggregation.

- Analytical monitoring : Track degradation via HPLC-MS or ¹H NMR (e.g., disappearance of hydrazinecarboxylate proton signals at δ 8.2–8.5 ppm) .

Q. How can computational methods enhance understanding of its mechanism of action?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses and key residues (e.g., β-catenin’s Lys312) .

- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability and free-energy landscapes (e.g., MM-PBSA calculations).

- QSAR modeling : Develop regression models correlating substituent descriptors (e.g., Hammett σ) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.